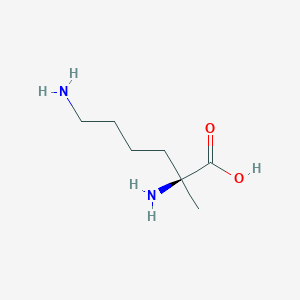

3-(3-Methylisoxazol-5-yl)propan-1-ol

Übersicht

Beschreibung

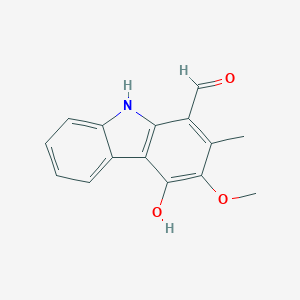

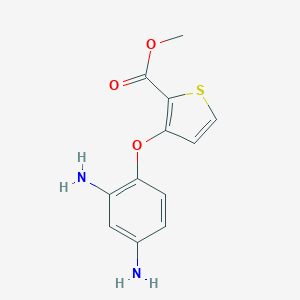

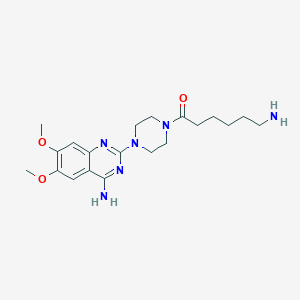

what is '3-(3-Methylisoxazol-5-yl)propan-1-ol'? 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a catalyst in the synthesis of heterocyclic compounds and has been found to be useful in the synthesis of heterocyclic compounds containing nitrogen. the use of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is a chemical compound used in the synthesis of various other compounds. It can be used as a reagent for the formation of amides and esters, as a catalyst for the synthesis of heterocycles, and as a ligand for the coordination of transition metals. It is also used in the synthesis of pharmaceuticals and agrochemicals. the chemistry of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C6H10NO2. It is a derivative of isoxazole and contains an alcohol functional group. It is a colorless liquid that is slightly soluble in water. The compound is formed through the reaction of 3-methyl-5-isoxazolecarboxaldehyde with 1-propanol, resulting in a condensation reaction. This reaction produces a hydroxymethyl isoxazole, which is then oxidized to form the alcohol. The compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of a variety of isoxazole derivatives. the biochemical/physical effects of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound that belongs to the class of isoxazoles. It is a structural isomer of 4-methyl-3-pentanol and is used as a solvent for various organic compounds. Biochemically, 3-(3-methylisoxazol-5-yl)propan-1-ol has been studied for its potential use as an antimicrobial agent. It has been found to have antibacterial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. Physically, 3-(3-methylisoxazol-5-yl)propan-1-ol is a colorless, viscous liquid with a boiling point of 160°C and a melting point of -50°C. It is slightly soluble in water and miscible with most organic solvents. It has a low flash point and is flammable. It has a low vapor pressure and is not volatile at room temperature. the benefits of '3-(3-Methylisoxazol-5-yl)propan-1-ol' The compound 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol known as an isoxazole alcohol. It has a variety of uses in the pharmaceutical and chemical industries, including as a precursor for the synthesis of other compounds. It is also used as a solvent, a reactant, and an intermediate in the production of certain drugs. It has been studied for its potential anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been found to be effective in treating certain skin conditions. Additionally, it has been used in the production of certain types of plastics and in the production of certain types of dyes. the related research of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 1. Synthesis and Characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 2. Synthesis, Characterization, and Biological Activity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 3. Structure-Activity Relationship of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 4. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 5. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Aqueous Solutions. 6. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Organic Solvents. 7. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Ionic Liquids. 8. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Supercritical Fluids. 9. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in High Pressure Environments. 10. Photochemical Reactions of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives.

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Isoxazole derivatives, including “3-(3-Methylisoxazol-5-yl)propan-1-ol”, have been studied for their potential as analgesics . The modification of the isoxazole ring has shown to impart different levels of analgesic activity, which could lead to the development of new pain-relief medications .

Anti-inflammatory Properties

The anti-inflammatory properties of isoxazole compounds are well-documented. They can be utilized in the treatment of chronic inflammatory diseases, and ongoing research is exploring the specific pathways through which these compounds exert their effects .

Anticancer Potential

Isoxazole derivatives have shown promise in anticancer research. Their ability to inhibit the growth of cancer cells makes them a valuable area of study for developing novel oncology treatments .

Antimicrobial Activity

The structure of “3-(3-Methylisoxazol-5-yl)propan-1-ol” suggests potential antimicrobial properties. Research into isoxazole compounds has revealed their capability to combat various bacterial and fungal infections .

Antiviral Uses

Isoxazole compounds have been identified as potential antiviral agents. Their application in this field could lead to the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Anticonvulsant Effects

The anticonvulsant effects of isoxazole derivatives are another area of significant interest. These compounds could be used to manage seizures and are being investigated for their efficacy and safety in clinical settings .

Antidepressant Properties

Research has indicated that isoxazole derivatives can exhibit antidepressant effects. This opens up possibilities for their use in treating various mood disorders, including depression .

Immunosuppressant Applications

Lastly, the immunosuppressant activity of isoxazole compounds, including “3-(3-Methylisoxazol-5-yl)propan-1-ol”, is noteworthy. They could potentially be used to prevent organ transplant rejection and treat autoimmune diseases .

Eigenschaften

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCJYLGRDETLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434043 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylisoxazol-5-yl)propan-1-ol | |

CAS RN |

105658-49-9 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)